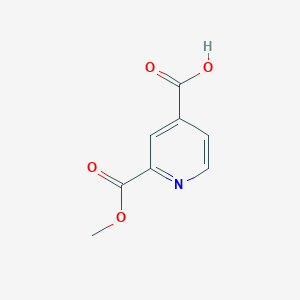

2-(Methoxycarbonyl)isonicotinic acid

描述

Contextualization within Pyyridine Carboxylic Acid Chemistry

Pyridine (B92270) carboxylic acids are a fundamental class of heterocyclic compounds characterized by a pyridine ring substituted with one or more carboxyl groups. The position of the carboxyl group on the pyridine ring gives rise to three primary isomers: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). These isomers serve as the foundation for a vast number of derivatives with diverse applications. ontosight.ai

Expanding on this basic structure, pyridine dicarboxylic acids feature two carboxyl groups on the pyridine ring. One such example is pyridine-2,4-dicarboxylic acid (also known as lutidinic acid). researchgate.net 2-(Methoxycarbonyl)isonicotinic acid is a direct derivative of this parent dicarboxylic acid; specifically, it is the monomethyl ester of pyridine-2,4-dicarboxylic acid. This structure, possessing both a free carboxylic acid at the 4-position and a methyl ester at the 2-position, imparts bifunctional reactivity. The molecule can engage in chemical reactions typical of both carboxylic acids (such as salt formation or amidation) and esters (such as hydrolysis or transesterification), making it a versatile chemical intermediate.

The arrangement of the nitrogen atom and the two functional groups allows these molecules to act as effective ligands in coordination chemistry, forming complexes with various metal ions. researchgate.netmdpi.comrsc.org The nitrogen atom and the oxygen atoms from the carboxyl and carbonyl groups can act as donor sites, enabling the formation of stable coordination polymers and metal-organic frameworks. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 24195-10-6 |

| Molecular Formula | C8H7NO4 |

| Molecular Weight | 181.15 g/mol |

| Physical Form | Solid |

| Melting Point | 244-246 °C |

| Boiling Point | 440.6 ± 30.0 °C at 760 mmHg |

Significance in Contemporary Organic Synthesis and Medicinal Chemistry

In modern chemical research, functionalized organic molecules known as "building blocks" are essential for the assembly of more complex molecular structures. Pyridine derivatives, including this compound, are a crucial category of these building blocks due to their prevalence in biologically active compounds. ontosight.ai The pyridine motif is a key pharmacophore found in numerous pharmaceuticals. nih.gov

The significance of this compound in contemporary organic synthesis lies in its potential as a versatile precursor. ontosight.ai Its dual functionality allows for sequential and site-selective reactions. For instance, the carboxylic acid can be converted into an amide, while the ester group remains intact for a subsequent transformation, or vice versa. This controlled reactivity is highly valuable in multi-step syntheses of complex target molecules.

In medicinal chemistry, isonicotinic acid derivatives are explored for a wide range of therapeutic applications, including the development of anti-inflammatory, antimicrobial, and anticancer agents. ontosight.ainih.gov While specific, widely documented applications of this compound itself are niche, its structural similarity to well-established biologically active pyridine carboxylic acids makes it and its derivatives plausible candidates for investigation in drug discovery programs. The ability of such compounds to act as ligands for metal ions is also relevant, as metal-based drugs are an important class of therapeutic agents. nih.gov

Historical Perspective of Isonicotinic Acid Derivatives in Academia

The academic and industrial interest in isonicotinic acid derivatives surged dramatically in the mid-20th century, largely due to a landmark discovery in the field of medicine. The most famous derivative, isonicotinic acid hydrazide, commonly known as isoniazid (B1672263), was first synthesized in 1912. nih.gov However, its profound biological activity was not recognized until decades later.

In the early 1950s, researchers discovered that isoniazid was a remarkably potent and selective agent against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. frontiersin.org This discovery was a pivotal moment in the history of medicine, as isoniazid quickly became a frontline drug in the fight against the disease, leading to combination therapies that significantly improved patient outcomes. nih.govfrontiersin.org

The immense clinical success of isoniazid triggered a wave of academic research into the synthesis and biological evaluation of other isonicotinic acid derivatives. frontiersin.org Scientists sought to understand the structure-activity relationships of this class of compounds and to develop new analogs with improved efficacy or different therapeutic applications. nih.gov The preparation of various esters of isonicotinic acid became an important area of study, in part because they could serve as intermediates in the synthesis of hydrazides like isoniazid. google.com This historical context established isonicotinic acid as a "privileged scaffold" in medicinal chemistry, cementing the importance of its derivatives, including esterified forms like this compound, in the ongoing quest for new bioactive molecules.

属性

IUPAC Name |

2-methoxycarbonylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-8(12)6-4-5(7(10)11)2-3-9-6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFJOMAYYKSZOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595941 | |

| Record name | 2-(Methoxycarbonyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24195-10-6 | |

| Record name | 2-(Methoxycarbonyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methoxycarbonyl)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Strategies

De Novo Synthesis Approaches

De novo synthesis offers the advantage of building the pyridine (B92270) scaffold with the desired substitution pattern from acyclic precursors. This approach is particularly valuable for creating complex and highly functionalized pyridine derivatives.

Regioselective Functionalization of Pyridine Rings

The direct and selective functionalization of a pre-existing pyridine ring is a powerful strategy to introduce desired substituents. Recent advancements in C-H functionalization have provided novel routes to access substituted pyridines with high regioselectivity. For instance, palladium-catalyzed C-H arylation of pyridines with electron-withdrawing groups has been shown to be highly selective for the 3- and 4-positions. nih.gov This selectivity is attributed to electronic effects, where the repulsion between the nitrogen lone pair and the polarized C-Pd bond disfavors functionalization at the 2- and 6-positions. nih.gov

Another approach involves a copper-catalyzed C4-selective carboxylation of pyridines with CO2. chemistryviews.org This method proceeds via the formation of a pyridylphosphonium salt, which then undergoes carboxylation. chemistryviews.org The reaction exhibits good functional group tolerance and can be performed on a gram scale, making it a practical method for synthesizing isonicotinic acid derivatives. chemistryviews.org

| Method | Catalyst/Reagent | Position | Reference |

| C-H Arylation | Pd(OAc)2 / Ligand | C3 / C4 | nih.gov |

| C-H Carboxylation | CuCl / TMEDA / ZnEt2 / CO2 | C4 | chemistryviews.org |

Esterification and Carboxylation Techniques

Once the pyridine dicarboxylic acid scaffold is formed, esterification is a crucial step to obtain the target molecule. Traditional Fischer esterification, using an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method for esterifying pyridine carboxylic acids. google.commasterorganicchemistry.com To drive the equilibrium towards the ester product, a large excess of the alcohol is often used, and any water formed during the reaction is removed. masterorganicchemistry.com More advanced methods utilize coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), which allows for esterification under milder conditions. orgsyn.orgorganic-chemistry.org

Carboxylation techniques are employed to introduce the carboxylic acid groups onto the pyridine ring. A notable example is the alkaline hydrolysis of cyanopyridines. For instance, the hydrolysis of 4-cyano-2-pyridinecarboxamide under alkaline conditions yields pyridine-2,4-dicarboxylic acid. google.com This process involves the conversion of both the cyano and amide groups into carboxylic acids. google.com

| Reaction | Reagents | Key Features | Reference |

| Fischer Esterification | Alcohol, H2SO4 | Reversible, requires excess alcohol | google.commasterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP | Mild conditions, high yields | orgsyn.orgorganic-chemistry.org |

| Hydrolysis | NaOH, H2O | Converts nitriles and amides to carboxylic acids | google.com |

Multicomponent Reactions Incorporating the Isonicotinic Acid Scaffold

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly efficient for building molecular complexity. nih.gov While not directly leading to 2-(Methoxycarbonyl)isonicotinic acid in a single step, MCRs can be employed to construct highly substituted pyridine rings that can be later converted to the target molecule.

For example, the Hantzsch pyridine synthesis is a well-known MCR that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. nih.gov Variations of this reaction allow for the synthesis of a wide range of substituted pyridines. nih.gov Other MCRs, such as those involving cycloaddition reactions of 1-azadienes, can also be utilized to construct the pyridine core. rsc.org

Targeted Synthesis of this compound

Targeted synthesis begins with a commercially available or readily synthesized pyridine derivative and modifies its functional groups to arrive at the desired product.

Esterification of Isonicotinic Acid Precursors

A plausible and direct route to this compound is the selective esterification of pyridine-2,4-dicarboxylic acid (also known as lutidinic acid). wikipedia.org Due to the different electronic environments of the carboxylic acid groups at the 2- and 4-positions, regioselective mono-esterification can be challenging. However, by carefully controlling the reaction conditions, such as the amount of alcohol and the reaction time, it may be possible to preferentially esterify one of the carboxylic acid groups.

Alternatively, one could start with a precursor where one of the positions is already an ester. For instance, the synthesis of dimethyl pyridine-2,4-dicarboxylate is known, and its selective mono-hydrolysis could potentially yield the desired product. nih.gov Another strategy involves the transesterification of a different ester of isonicotinic acid, for example, reacting methyl nicotinate (B505614) with menthol (B31143) in the presence of an alkaline catalyst to produce menthyl nicotinate. google.com

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a key strategy in multi-step synthesis, allowing for the transformation of one functional group into another. ub.eduorganic-chemistry.org In the context of synthesizing this compound, FGI can be employed at various stages.

A practical approach starts with 4-cyanopyridine. This can be converted to 4-cyano-2-pyridinecarboxamide, which is then hydrolyzed under alkaline conditions to yield pyridine-2,4-dicarboxylic acid. google.com This dicarboxylic acid can then be subjected to esterification to produce the target molecule. This sequence demonstrates the power of FGI, converting a cyano group and an amide into carboxylic acids. google.com

Another example of FGI is the conversion of an alcohol to a halide, which can then be displaced by a nucleophile. ub.edu For instance, a hydroxymethyl group on the pyridine ring could be converted to a chloromethyl group, which can then be further manipulated. semanticscholar.org

| Starting Material | Key Transformation | Intermediate/Product | Reference |

| 4-Cyanopyridine | Carbamoylation and Hydrolysis | Pyridine-2,4-dicarboxylic acid | google.com |

| Dimethyl 4-(hydroxylmethyl)pyridine-2,6-dicarboxylate | Chlorination | Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate | semanticscholar.org |

Optimization of Reaction Conditions and Yields

The synthesis of this compound, a crucial intermediate in various chemical syntheses, has been the subject of optimization studies to enhance reaction yields and purity. The esterification of isonicotinic acid with methanol, often catalyzed by a strong acid like sulfuric acid, is a common route. evitachem.com Reaction conditions such as temperature, catalyst concentration, and reaction time are critical parameters that are manipulated to maximize the conversion and yield. evitachem.com

Detailed investigations into the optimization of related amide syntheses have shown that temperature and the choice of base and catalyst play a significant role in determining the product yield. For instance, in the absence of a catalyst and base, some reactions show minimal yield (e.g., 3%). researchgate.net Increasing the temperature can lead to a considerable increase in yield. researchgate.net The introduction of a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), can further improve the yield, with NaH demonstrating the potential for the highest yields in certain amidation reactions. researchgate.net Specifically, one study found that using NaH as a base resulted in a yield of 80%. researchgate.net

The choice of catalyst and ligands is also crucial. For example, the use of palladium acetate (B1210297) (Pd(OAc)2) with triphenylphosphine (B44618) (PPh3) is effective for reactions with simple amines. researchgate.net However, for less basic or more structurally complex amines, bidentate ligands like XantPhos are necessary to achieve high conversion rates in shorter reaction times, leading to good to high yields (55–89%). researchgate.net

The table below illustrates the impact of different reaction parameters on the yield of a generic amidation reaction, providing insights that can be conceptually applied to the optimization of syntheses like that of this compound.

Table 1: Optimization of Reaction Conditions for a Generic Amide Synthesis

| Entry | Catalyst | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | None | None | Ambient | 3 |

| 2 | None | None | 150 | 32 |

| 3 | Pd(OAc)2/PPh3 | K2CO3 | 150 | 39 |

| 4 | Pd(OAc)2/PPh3 | NaH | 150 | 80 |

Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chemical compounds to reduce their environmental impact. This includes the use of environmentally benign solvents, the development of sustainable catalysts, and the design of synthetic routes with high atom economy and minimal waste.

A significant goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. Research has demonstrated the feasibility of conducting reactions in aqueous media or under solvent-free conditions for the synthesis of isonicotinic acid derivatives. researchgate.net Techniques such as sonication, stirring, and microwave irradiation in aqueous conditions have been shown to produce high yields in shorter reaction times compared to conventional methods that rely on organic solvents. researchgate.net

Mechanochemical synthesis, which involves grinding solid reactants together, is another solvent-free approach. This method has been successfully used to produce a microporous metal-organic framework from copper acetate and isonicotinic acid quantitatively and without the need for heating. researchgate.net This highlights the potential for solvent-free methods in the synthesis of related compounds.

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In the synthesis of nicotinic acid, an isomer of isonicotinic acid, various catalytic systems have been explored to replace stoichiometric oxidants that generate significant waste. nih.gov For instance, the oxidation of 3-methylpyridine, a precursor to nicotinic acid, can be carried out in the gas phase using catalysts such as vanadium pentoxide (V2O5) on supports like titanium dioxide (TiO2). mdpi.com These catalytic processes can achieve high conversion and yield. mdpi.com

Research into catalytic systems for the production of 3-cyanopyridine, another precursor to nicotinic acid, has identified highly efficient catalysts. For example, a catalyst system composed of V2O5, antimony pentoxide (Sb2O5), chromium trioxide (Cr2O3), and TiO2 has been shown to achieve a yield of nearly 99% with 100% conversion. mdpi.com The development of such highly active and selective catalysts is crucial for the sustainable production of pyridine carboxylic acids.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Synthetic routes with high atom economy are a key goal of green chemistry as they minimize the generation of byproducts and waste. nih.gov Traditional methods for the oxidation of picolines to produce nicotinic acids often have low atom economy and produce significant waste. nih.gov

Newer technologies are being developed to address these issues. For example, the industrial production of nicotinic acid from 5-ethyl-2-methylpyridine (B142974) using nitric acid generates nitrous oxide, a potent greenhouse gas. nih.govmdpi.com Alternative, greener routes with improved atom economy are being sought. One approach involves the one-step oxidation of 2-chloro-3-alkyl pyridine using ozone as an oxidant and acetate as a catalyst, which is described as a process with less pollution that aligns with green chemistry principles. google.com Such innovations in synthetic routes are essential for minimizing the environmental footprint of chemical manufacturing.

Iii. Chemical Reactivity and Mechanistic Studies

Reaction Pathways of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the pyridine (B92270) ring is the primary site for a range of chemical transformations, including esterification, decarboxylation, and amidation.

The esterification of the carboxylic acid group in 2-(methoxycarbonyl)isonicotinic acid, typically with an alcohol in the presence of an acid catalyst, is a reversible reaction that leads to the formation of a diester. The kinetics of this process are influenced by factors such as temperature, catalyst concentration, and the molar ratio of the reactants.

Studies on the esterification of similar aromatic carboxylic acids, such as acetic acid with ethanol, indicate that the reaction generally follows second-order kinetics. The forward and backward rate constants are crucial in determining the position of the equilibrium. For instance, in a study on the esterification of various carboxylic acids with 2-propanol, second-order rate equations were successfully applied to model the reaction kinetics. rsc.org The presence of an acid catalyst, like sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. rdd.edu.iqjptcp.com

The equilibrium of the esterification reaction can be shifted towards the product side by removing water, a byproduct of the reaction. This is a common strategy employed to maximize the yield of the desired ester. rdd.edu.iq

Table 1: General Parameters Influencing Esterification Reactions

| Parameter | Effect on Reaction Rate | Effect on Equilibrium |

| Temperature | Increases rate constant | Can shift equilibrium (exothermic reactions favored at lower temperatures) |

| Catalyst Concentration | Increases rate | Does not affect equilibrium position |

| Reactant Molar Ratio | Can increase rate (if one reactant is in excess) | Shifts equilibrium towards products (Le Chatelier's principle) |

| Water Removal | No direct effect on rate | Shifts equilibrium towards products |

This table presents generalized trends observed in Fischer esterification reactions and is for illustrative purposes.

The decarboxylation of pyridinecarboxylic acids is a well-studied process, and the position of the carboxylic acid group on the pyridine ring significantly influences the reaction rate and mechanism. For pyridinecarboxylic acids, the rate of decarboxylation is generally faster for acids with the carboxyl group at the 2-position (picolinic acid) compared to the 4-position (isonicotinic acid). researchgate.net This is attributed to the ability of the nitrogen atom to stabilize the transition state through the formation of a zwitterionic intermediate.

In the case of this compound, decarboxylation would involve the loss of CO2 from the C4 position. The proposed mechanism for the decarboxylation of pyridinecarboxylic acids often involves the formation of a zwitterion, where the pyridine nitrogen is protonated and the carboxyl group is deprotonated. This zwitterionic species can then undergo decarboxylation to form a carbanionic intermediate, which is subsequently protonated. The stability of this intermediate is key to the feasibility of the reaction. The electron-withdrawing nature of the methoxycarbonyl group at the C2 position would be expected to influence the electron density of the pyridine ring and, consequently, the stability of the intermediates involved in decarboxylation.

The carboxylic acid moiety of this compound can be converted to an amide through reaction with an amine. This transformation typically requires the activation of the carboxylic acid to enhance its reactivity towards the amine nucleophile. Common methods for amide bond formation involve the use of coupling reagents. researchgate.netnih.gov

A variety of coupling reagents can be employed, including carbodiimides (like DCC and EDC), phosphonium (B103445) salts (such as PyBOP), and uronium/aminium salts (like HBTU and HATU). These reagents react with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea or an active ester, which is then readily attacked by the amine to form the amide bond. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions. researchgate.netnih.gov

For example, a general procedure for amidation might involve dissolving the carboxylic acid in a suitable solvent, adding the coupling reagent and a base (to neutralize any acid formed), followed by the addition of the amine. researchgate.net

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Byproducts |

| Carbodiimides | Dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Ureas |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) | Phosphine oxides |

| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Tetramethylurea |

This table provides examples of common coupling reagents and their associated byproducts.

Reactivity of the Methyl Ester Group

The methyl ester group at the C2 position of the pyridine ring is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis, transesterification, or the formation of other carbonyl derivatives.

The hydrolysis of the methyl ester group to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is typically irreversible and involves the attack of a hydroxide (B78521) ion on the ester carbonyl, followed by the elimination of methanol. Acid-catalyzed hydrolysis is a reversible process that proceeds through a tetrahedral intermediate. The kinetics of ester hydrolysis are well-documented and generally follow second-order kinetics.

Transesterification, the conversion of one ester to another by reaction with an alcohol, can also be catalyzed by either acids or bases. This reaction is an equilibrium process, and driving the reaction to completion often involves using a large excess of the reactant alcohol or removing the alcohol byproduct. Various catalysts, including mineral acids, organometallic compounds, and enzymes, can be employed to facilitate transesterification.

The carbonyl carbon of the methyl ester group is electrophilic and can be attacked by a variety of nucleophiles. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl group. This typically leads to a double addition, resulting in the formation of a tertiary alcohol after an initial ketone intermediate is formed and subsequently attacked by a second equivalent of the nucleophile.

Nucleophilic acyl substitution at the ester can also occur with other nucleophiles, such as amines or hydrazines, to form amides or hydrazides, respectively. These reactions often require elevated temperatures or the use of catalysts to proceed at a reasonable rate. The reactivity of the ester towards nucleophilic attack is influenced by the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring enhances the electrophilicity of the carbonyl carbon at the C2 position, making it more susceptible to nucleophilic attack compared to a similar ester on a benzene (B151609) ring.

Pyridine Ring Reactivity and Functionalization

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which significantly influences its aromatic reactivity compared to benzene. wikipedia.orgquimicaorganica.org The presence of two strong electron-withdrawing groups (EWGs) at the 2- and 4-positions further modifies this reactivity, making the ring exceptionally electron-poor.

Electrophilic Aromatic Substitution (EAS) reactions on pyridine are considerably more difficult than on benzene. quimicaorganica.org The ring nitrogen acts as a strong deactivating group for several reasons: it withdraws electron density inductively, and under the acidic conditions typical for EAS (e.g., nitration, sulfonation), the nitrogen lone pair is protonated, forming a pyridinium (B92312) ion. rsc.org This positive charge dramatically increases the deactivation of the ring, making it highly resistant to attack by electrophiles.

In this compound, the situation is exacerbated. Both the methoxycarbonyl group at C2 and the carboxylic acid group at C4 are potent deactivating, meta-directing groups. pearson.com Consequently, the pyridine nucleus in this molecule is extremely deactivated towards electrophiles. Should a reaction be forced under exceptionally harsh conditions, substitution would be predicted to occur at a meta position relative to the existing substituents. The available positions are C3 and C5.

Directing Effects: The C2-methoxycarbonyl group directs incoming electrophiles to the C5 position. The C4-carboxylic acid group directs to the C2 and C6 positions. However, the inherent reactivity of the pyridine ring favors substitution at the C3 (and C5) position to avoid placing a positive charge on the nitrogen in the resonance structures of the sigma complex intermediate. quora.com

Predicted Regioselectivity: Considering the combined deactivating effects and the inherent preference of the pyridine ring, any potential EAS reaction would overwhelmingly favor substitution at the C3 and C5 positions. The C3 position is sterically less hindered than the C5 position (which is flanked by the C4-carboxyl and C6-hydrogen). Therefore, the C3 position is the most likely, albeit highly challenging, site for electrophilic attack.

| Position on Pyridine Ring | Controlling Factors | Predicted Reactivity |

|---|---|---|

| C3 | Meta to C2 and C4 substituents; Inherent ring preference | Most favored (least deactivated) |

| C5 | Meta to C2 and C4 substituents; Inherent ring preference | Less favored than C3 due to sterics |

| C6 | Ortho to C-N, Para to C2-substituent | Highly disfavored |

In stark contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring is highly activated for Nucleophilic Aromatic Substitution (SNAr), especially when a good leaving group is present at the 2- or 4-positions. wikipedia.orgwikipedia.org The presence of strong electron-withdrawing groups, such as nitro or carbonyl groups, further enhances the ring's susceptibility to nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex). wikipedia.org

For this compound, the ring is exceptionally well-suited for SNAr reactions if a suitable leaving group (e.g., a halide) were present at the C2, C4, or C6 positions. Attack by a nucleophile at these positions allows the negative charge of the intermediate to be delocalized onto the electronegative ring nitrogen, which is a highly stabilizing feature. stackexchange.com The carbonyl groups of the substituents at C2 and C4 provide additional resonance stabilization.

While the parent molecule itself does not have a leaving group other than hydride (which requires extremely strong nucleophiles, as in the Chichibabin reaction), wikipedia.org its derivatives are prime candidates for SNAr. For instance, if the carboxylic acid at C4 were replaced by a chlorine atom (forming methyl 4-chloro-2-pyridinecarboxylate), the molecule would be highly reactive towards nucleophiles like amines, alkoxides, or thiolates at the C4 position. The rate-determining step is typically the initial attack of the nucleophile to break aromaticity. stackexchange.com The stability of the resulting anionic intermediate dictates the feasibility of the reaction.

The pyridine ring is generally resistant to oxidative degradation due to its aromaticity and electron-deficient nature. Under forcing conditions, side-chains can be oxidized, but the ring itself remains intact. The most common oxidation reaction involving the pyridine ring is the formation of a pyridine-N-oxide using peracids (e.g., m-CPBA). wikipedia.org This transformation converts the tertiary amine functionality of the nitrogen into an N-oxide, which significantly alters the ring's electronic properties and reactivity.

Regarding reduction, the aromatic pyridine ring can be hydrogenated to a piperidine (B6355638) ring, though this typically requires high pressure and a metal catalyst (e.g., H₂/Pd, Pt, or Ni). The reaction proceeds through di- and tetrahydro-pyridine intermediates.

The substituents on this compound also influence the reduction chemistry.

Ester Reduction: Esters of isonicotinic acid are known to be difficult to reduce to the corresponding alcohols. Powerful reducing agents, such as sodium borohydride (B1222165) in combination with aluminum chloride, are often required. researchgate.net

Carboxylic Acid Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LAH) or through catalytic hydrogenation under specific conditions. rsc.orgacs.org

Selective reduction of one carbonyl group in the presence of the other presents a significant synthetic challenge that would require careful choice of reagents and protecting group strategies.

Computational Chemistry and Mechanistic Elucidation

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the complex reactivity of heterocyclic systems like this compound. These methods provide deep insights into reaction mechanisms, transition states, and the factors controlling reactivity and selectivity.

DFT calculations can be employed to model the electronic structure of this compound and predict its reactivity. researchgate.net By calculating the distribution of electron density and molecular orbitals, researchers can identify the most likely sites for electrophilic and nucleophilic attack.

For example, a DFT study could:

Map Electrostatic Potential: Generate an electrostatic potential map to visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the most positive (electrophilic) regions would be centered on the C2, C4, and C6 carbons.

Calculate Atomic Charges: Quantify the partial charges on each atom (e.g., using Mulliken population analysis). This data can predict that the C2 and C6 carbons are the most electrophilic centers, making them prime targets for nucleophilic attack (if a leaving group were present). researchgate.net

Determine Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict reactivity. The LUMO's location and energy indicate the most favorable site for nucleophilic attack. For this molecule, the LUMO would likely have significant contributions from the C2, C4, and C6 positions, activating them for SNAr.

DFT calculations have been successfully used to confirm that for SNAr reactions on substituted pyridines, the C2 carbon is often the most electrophilic center, and the reaction proceeds via a stepwise mechanism where the first step (nucleophilic attack) is rate-determining. researchgate.net

A primary strength of computational chemistry is its ability to map the entire potential energy surface of a reaction, providing detailed information about the energetics that govern the process. researchgate.net

Transition State (TS) Searching: Algorithms can locate the precise geometric structure of the transition state—the highest energy point along the reaction coordinate. For a hypothetical SNAr reaction on a derivative of this compound, DFT could be used to model the structure of the Meisenheimer intermediate and the transition states leading to and from it. imperial.ac.uk

Reaction Energetics: Once the structures of reactants, intermediates, transition states, and products are optimized, their relative energies can be calculated. This allows for the determination of key thermodynamic and kinetic parameters. oberlin.edu

| Reaction Step | Species | Calculated Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | Substrate + CH₃O⁻ | 0.0 (Reference) |

| Transition State 1 (TS1) | [Attack of CH₃O⁻ at C4]‡ | +15.2 |

| Intermediate | Meisenheimer Complex | -8.5 |

| Transition State 2 (TS2) | [Expulsion of Cl⁻]‡ | +12.1 |

| Products | Product + Cl⁻ | -25.7 |

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational landscape of molecules, providing insights into their flexibility, preferred geometries, and the energetic barriers between different states. For this compound, MD simulations can elucidate the dynamic behavior of the methoxycarbonyl and carboxylic acid substituents relative to the pyridine ring, which is crucial for understanding its chemical reactivity and intermolecular interactions.

Computational studies, often initiated with Density Functional Theory (DFT) calculations, are employed to determine the optimized geometry and energetics of the molecule. These calculations typically reveal that the pyridine ring itself is essentially planar. The primary conformational flexibility of this compound arises from the rotation around the single bonds connecting the carboxylic acid and methoxycarbonyl groups to the pyridine ring.

Key dihedral angles that define the conformation of the molecule include:

θ1 (O=C-C-N): Defines the orientation of the carboxylic acid group relative to the pyridine ring.

θ2 (O=C-C-C): Defines the orientation of the methoxycarbonyl group relative to the pyridine ring.

The potential energy surface of the molecule can be scanned by systematically varying these dihedral angles to identify low-energy conformers.

| Conformer | Dihedral Angle (θ1) | Dihedral Angle (θ2) | Relative Energy (kcal/mol) |

| A | ~0° | ~180° | 0.00 |

| B | ~180° | ~0° | 1.25 |

| C | ~0° | ~0° | 2.50 |

| D | ~180° | ~180° | 3.75 |

Note: The data presented in this table is illustrative and based on typical findings for similar aromatic carboxylic esters. Actual values would be derived from specific quantum mechanical calculations for this compound.

MD simulations, performed in various solvents, can track the time evolution of these dihedral angles, revealing the conformational preferences and the frequency of transitions between different states. The simulations often show that the substituents are not freely rotating but are influenced by steric hindrance and potential intramolecular interactions.

For instance, the presence of the adjacent carboxylic acid and methoxycarbonyl groups can lead to specific conformational preferences to minimize steric clash. Furthermore, the possibility of intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen of the pyridine ring or the carbonyl oxygen of the methoxycarbonyl group can significantly influence the conformational landscape. While a strong intramolecular hydrogen bond is not always formed, weak interactions can still favor certain orientations.

The rotational barriers for the substituents can be estimated from the potential energy surface calculations. These barriers provide a measure of the energy required to rotate the groups from one stable conformation to another.

| Rotational Barrier | Estimated Energy (kcal/mol) |

| Carboxylic Acid Group (C-C bond) | 4 - 6 |

| Methoxycarbonyl Group (C-C bond) | 3 - 5 |

Note: These are estimated energy ranges for rotational barriers based on analogous compounds. The actual barriers are dependent on the specific electronic and steric environment of this compound.

Iv. Derivatization and Structural Modification

Synthesis of Ester Derivatives

Esterification of the carboxylic acid group and modification of the existing methyl ester are common strategies to produce a variety of diester derivatives. These reactions can be tailored to introduce different alcohol moieties, thereby fine-tuning the molecular properties.

The carboxylic acid at the 4-position can be readily esterified using various alcohols under acidic conditions, a classic method known as Fischer esterification. researchgate.net This reaction allows for the incorporation of a wide array of alkyl or aryl groups. For instance, reacting 2-(Methoxycarbonyl)isonicotinic acid with alcohols such as ethanol, propanol, or butanol in the presence of a catalyst like sulfuric acid yields the corresponding 4-alkoxycarbonyl derivatives. researchgate.net The synthesis of diesters of related pyridine (B92270) dicarboxylic acids, such as pyridine-2,6-dicarboxylic acid, has been achieved by reacting the corresponding pyridine-2,6-dicarbonyl dichloride with various phenols, demonstrating a versatile method for introducing diverse ester functionalities. mdpi.com

Table 1: Synthesis of Ester Derivatives via Esterification

| Alcohol Reactant | Resulting Ester Derivative at C-4 | Typical Reaction Condition |

|---|---|---|

| Ethanol | 4-(Ethoxycarbonyl) | Reflux with H₂SO₄ researchgate.net |

| n-Propanol | 4-(Propoxycarbonyl) | Acid catalysis |

| Isopropanol | 4-(Isopropoxycarbonyl) | Acid catalysis |

| n-Butanol | 4-(Butoxycarbonyl) | Acid catalysis |

Selective modification of the ester groups often requires a multi-step process involving hydrolysis followed by re-esterification. While the selective hydrolysis of one ester group in the presence of another in a dicarboxylic acid diester can be challenging, it is a crucial step for creating asymmetrical derivatives. Once hydrolysis is achieved, yielding a mono-acid mono-ester, re-esterification can be performed.

Alternatively, transesterification offers a more direct route to vary the ester group. This process involves heating the ester with a different alcohol, typically in the presence of an acid or base catalyst, to exchange the alkoxy group. This method can be optimized to favor the formation of a new ester.

Amide and Hydrazide Derivatives

The carboxylic acid and ester functionalities of this compound serve as excellent precursors for the synthesis of amides and hydrazides, which are important classes of compounds in medicinal chemistry.

The carboxylic acid at the 4-position can be converted into an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. fishersci.co.uk Common methods include converting the carboxylic acid to a more reactive species like an acyl chloride or using coupling reagents. fishersci.co.uk

A wide range of coupling reagents developed for peptide synthesis, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of additives like 1-Hydroxybenzotriazole (HOBt), can be employed for this purpose. hepatochem.comnih.gov These reagents facilitate amide bond formation under mild conditions, making them suitable for coupling with a diverse array of amine substrates, including anilines and aliphatic amines. nih.govnih.gov

Table 2: Examples of Amide Bond Formation

| Amine Substrate | Coupling Reagent/Method | Resulting Amide Derivative at C-4 |

|---|---|---|

| Aniline | EDC/HOBt | N-phenyl-2-(methoxycarbonyl)isonicotinamide |

| Benzylamine | HATU/DIPEA | N-benzyl-2-(methoxycarbonyl)isonicotinamide |

| Morpholine | Acyl Chloride | (4-morpholinocarbonyl)pyridine-2-carboxylic acid methyl ester |

| Glycine methyl ester | DCC/DMAP | Methyl 2-(4-((2-methoxy-2-oxoethyl)carbamoyl)pyridin-2-yl)carboxylate |

Hydrazides are typically synthesized by the reaction of an ester with hydrazine (B178648) hydrate (B1144303), a process known as hydrazinolysis. google.com In the case of this compound, the methyl ester at the 2-position is susceptible to nucleophilic attack by hydrazine. This reaction would convert the starting material into 4-carboxy-pyridine-2-carbohydrazide.

The synthesis of isonicotinic acid hydrazide (Isoniazid) and its derivatives is a well-established field. researchgate.net Generally, the reaction involves refluxing the corresponding ester with hydrazine hydrate. mdpi.com Similarly, reacting the methyl ester of this compound with hydrazine hydrate would yield the corresponding hydrazide at the 2-position. Further reaction of this hydrazide with various aldehydes or ketones can produce a wide range of hydrazone derivatives. mdpi.com Additionally, the carboxylic acid at the 4-position could be reacted with hydrazine, though this typically requires harsher conditions or prior activation compared to the ester. google.com

Substitution on the Pyridine Ring

Direct functionalization of the pyridine ring in this compound represents a significant challenge due to the electron-deficient nature of the ring, which is further deactivated by the two electron-withdrawing substituents (carboxyl and methoxycarbonyl groups). rsc.org

Electrophilic aromatic substitution on pyridine is generally difficult and requires harsh conditions, with substitution typically occurring at the 3- and 5-positions. libretexts.org The presence of two deactivating groups on the ring makes such reactions even more challenging for this compound.

Conversely, nucleophilic aromatic substitution (SNAr) is favored on electron-poor aromatic rings, particularly at positions ortho and para to electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com While the starting molecule does not have a suitable leaving group for a classic SNAr reaction, modern C-H functionalization methods have emerged as powerful tools for modifying pyridine rings. researchgate.netnih.gov These transition-metal-catalyzed reactions can enable the direct introduction of aryl or alkyl groups at specific C-H bonds. However, achieving regioselectivity can be complex. researchgate.netresearchgate.net For pyridine derivatives, functionalization is often directed to the C2 and C4 positions. researchgate.net Recent strategies involving dearomatization-rearomatization sequences have also been developed to achieve functionalization at otherwise inaccessible positions like C3 and C4. acs.org The application of these advanced methods could provide a route to introduce substituents onto the pyridine core of this compound.

Halogenation and Nitration Studies

The introduction of halogen atoms and nitro groups onto the pyridine ring of this compound derivatives is a key strategy for modulating their electronic properties and providing handles for further functionalization.

Halogenation: The regioselectivity of halogenation on the pyridine ring is highly dependent on the reaction conditions and the nature of the halogenating agent. For pyridine derivatives, electrophilic aromatic substitution is generally challenging due to the electron-deficient nature of the ring. However, the presence of activating groups can facilitate this transformation. In the case of methoxy-substituted pyridines, bromination with agents like N-bromosuccinimide (NBS) has been shown to proceed regioselectively. researchgate.net For instance, the bromination of activated pyridines often yields monobrominated products in high yields. researchgate.net While specific studies on the direct halogenation of this compound are not extensively documented, related transformations on substituted pyridines provide insights into potential outcomes. Palladium-catalyzed methods also offer a route to regioselectively halogenate arenes and heterocycles. rsc.org

Nitration: The nitration of pyridine rings typically requires harsh conditions due to the ring's deactivation towards electrophilic attack. The methoxycarbonyl group, being electron-withdrawing, further deactivates the ring. Nitration of methyl benzoate, an analogous aromatic ester, with a mixture of concentrated nitric and sulfuric acids, regioselectively yields the meta-nitro product. epstem.net This suggests that nitration of this compound, if successful, would likely occur at the positions meta to the electron-withdrawing groups. For instance, the synthesis of 3-methyl-4-nitrobenzoic acid from 2,4-dimethyl nitrobenzene (B124822) via nitric acid oxidation highlights a method for introducing a nitro group in a substituted aromatic system. rsc.org

A summary of expected regioselectivity in electrophilic substitution of this compound derivatives is presented in Table 1.

| Reagent/Reaction | Expected Position of Substitution | Rationale |

| Electrophilic Halogenation (e.g., NBS) | C-3 or C-5 | The pyridine nitrogen and the methoxycarbonyl group are deactivating and meta-directing. |

| Nitration (HNO₃/H₂SO₄) | C-3 or C-5 | The strong electron-withdrawing nature of the nitro group and the existing substituents direct the incoming electrophile to the meta position. |

Table 1. Predicted Regioselectivity of Halogenation and Nitration.

Alkylation and Arylation at Unsubstituted Positions

The formation of carbon-carbon bonds through alkylation and arylation reactions at the C-H bonds of the pyridine ring is a powerful tool for creating more complex derivatives.

Alkylation: Direct C-H alkylation of heteroarenes can be achieved using various transition-metal catalyzed methods. Nickel-catalyzed alkylation of C-H bonds with alkyl halides has emerged as a significant strategy. mdpi.com While specific examples for this compound are scarce, studies on the alkylation of methyl nicotinate (B505614) and isonicotinate (B8489971) with alkyl bromides have been reported, indicating the feasibility of such transformations. researchgate.net Another approach involves the Minisci reaction, which is a radical-based method for the alkylation of electron-deficient heterocycles. A practical method for the regioselective C-4 alkylation of pyridines has been developed using a blocking group strategy under acid-free Minisci conditions. nih.gov

Arylation: Palladium-catalyzed C-H arylation has been successfully applied to isonicotinic acid derivatives. nih.govnih.gov This method allows for the direct coupling of aryl halides with the C-H bonds of the pyridine ring, offering a versatile route to biaryl structures. The scope of this reaction is broad, accommodating various aryl halides. researchgate.net For instance, the palladium-catalyzed direct arylation of methyl (E)-3-(thiophen-3-yl)acrylate with different aryl bromides has been shown to proceed with good yields. researchgate.net The use of directing groups can further control the regioselectivity of the arylation.

Table 2 provides a summary of potential palladium-catalyzed arylation reactions with this compound derivatives.

| Aryl Halide | Catalyst | Base | Solvent | Expected Product |

| 4-Bromobenzonitrile | Pd(OAc)₂ | K₂CO₃ | DMA | 2-(Methoxycarbonyl)-5-(4-cyanophenyl)isonicotinic acid |

| 3-Bromonitrobenzene | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 2-(Methoxycarbonyl)-5-(3-nitrophenyl)isonicotinic acid |

| 2-Bromobenzonitrile | Pd(OAc)₂ | K₂CO₃ | Toluene | 2-(Methoxycarbonyl)-5-(2-cyanophenyl)isonicotinic acid |

Table 2. Potential Palladium-Catalyzed Arylation Reactions.

Introduction of Heterocyclic Moieties

This compound and its derivatives serve as valuable precursors for the synthesis of various heterocyclic systems, which are of significant interest in medicinal chemistry.

Pyrazoles: Pyrazole derivatives can be synthesized from isonicotinic acid through multi-component reactions. For example, isonicotinic acid has been used as a catalyst in the one-pot, four-component synthesis of pyranopyrazoles. nih.govbu.edu.eg

Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives can be achieved through the condensation of suitable precursors. While direct synthesis from this compound is not extensively reported, the general strategies for pyrimidine synthesis involve the condensation of amidines with 1,3-dicarbonyl compounds. bu.edu.eg

Thiadiazoles: 1,3,4-Thiadiazole derivatives can be synthesized from isonicotinic acid hydrazide, which is readily prepared from the corresponding methyl ester. The reaction of the hydrazide with carbon disulfide in a basic medium, followed by further transformations, leads to a variety of substituted thiadiazoles. nih.gov

Tetrazoles: Tetrazole derivatives can also be synthesized from isonicotinic acid precursors. The reaction of amines with triethyl orthoformate and sodium azide (B81097) is a common method for the synthesis of 1-substituted tetrazoles. google.com

Table 3 outlines some of the heterocyclic systems that can be synthesized from derivatives of this compound.

| Starting Material Derivative | Reagents | Heterocyclic Product |

| Isonicotinic acid hydrazide | Carbon disulfide, base | 1,3,4-Thiadiazole |

| Isonicotinic acid hydrazide | Ethyl acetoacetate | Pyrazole |

| Isonicotinic acid | Aryl aldehydes, ethyl acetoacetate, malononitrile, hydrazine hydrate | Pyranopyrazole |

| Isonicotinic acid derivative | Primary amines, triethyl orthoformate, sodium azide | Tetrazole |

Table 3. Synthesis of Heterocyclic Moieties.

Conformational Analysis of Derivatives

Understanding the three-dimensional structure and conformational preferences of this compound derivatives is crucial for correlating their structure with their chemical and biological properties.

X-ray Crystallography for Solid-State Conformations

Solution-State Conformational Studies by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, which is invaluable for determining the preferred conformation. mdpi.com For example, 2D NOESY experiments can be used to identify through-space interactions between protons, which helps in elucidating the conformational preferences of flexible molecules. epstem.net The conformational analysis of nipecotic acid (piperidine-3-carboxylic acid) derivatives has been successfully carried out using NMR, where the spectra of different conformers could be resolved at low temperatures. rsc.org

Influence of Substituents on Molecular Geometry and Dynamics

The introduction of substituents on the pyridine ring can significantly influence the molecular geometry and conformational dynamics of this compound derivatives.

Computational Studies: Density Functional Theory (DFT) calculations are widely used to predict the stable conformations and to understand the effect of substituents on molecular geometry. epstem.net DFT studies on nicotinic acid benzylidenehydrazide derivatives have provided insights into their structure, stability, and reactivity. epstem.net Such computational methods can be used to calculate optimized geometries, vibrational frequencies, and electronic properties, which can be correlated with experimental data. mdpi.com

The electronic effects of substituents, such as their electron-donating or electron-withdrawing nature, can alter bond lengths, bond angles, and torsional angles within the molecule. For instance, a DFT study on an isonicotinohydrazide compound revealed that the calculated bond lengths and angles are in good agreement with experimental X-ray data, and that substitution can lead to specific changes in the pyridine ring geometry. mdpi.com

Table 4 summarizes the expected influence of different types of substituents on the molecular geometry of this compound derivatives.

| Substituent Type | Position | Expected Effect on Geometry |

| Electron-donating (e.g., -OCH₃, -NH₂) | C-3 or C-5 | May lead to minor changes in bond lengths and angles of the pyridine ring. |

| Electron-withdrawing (e.g., -NO₂, -CN) | C-3 or C-5 | Can cause more significant changes in the electronic distribution and geometry of the pyridine ring. |

| Bulky groups (e.g., -t-butyl, aryl) | Any position | May induce steric hindrance, leading to twisting of the substituent relative to the pyridine ring and affecting the overall conformation. |

Table 4. Influence of Substituents on Molecular Geometry.

V. Analytical Characterization Techniques for Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 2-(methoxycarbonyl)isonicotinic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework and the electronic environment of atoms within the molecule. For this compound, ¹H, ¹³C, and ¹⁵N NMR would provide a complete picture of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the methyl ester group. The aromatic region would display three signals corresponding to the protons at positions 3, 5, and 6 of the pyridine ring. The proton at position 3 would likely appear as a doublet, coupled to the proton at position 5. The proton at position 5 would appear as a doublet of doublets, coupled to both the protons at positions 3 and 6. The proton at position 6 is expected to be a doublet, coupled to the proton at position 5. The methyl group of the ester would present as a sharp singlet in the upfield region. The acidic proton of the carboxylic group may appear as a broad singlet at a significantly downfield chemical shift, and its position can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show eight distinct carbon signals. The two carbonyl carbons (from the carboxylic acid and the methyl ester) will resonate at the most downfield chemical shifts. The five carbons of the pyridine ring will have characteristic shifts influenced by the nitrogen atom and the two electron-withdrawing substituents. The methyl carbon of the ester group will appear at the most upfield position.

¹⁵N NMR Spectroscopy: The ¹⁵N NMR spectrum would show a single resonance for the nitrogen atom in the pyridine ring. The chemical shift of this nitrogen is influenced by the electronic effects of the substituents on the ring. nih.govmdpi.com The use of ¹⁵N-labeled compounds can significantly enhance signal detection and is valuable in metabolic and interaction studies. nih.gov

Table 1: Predicted NMR Spectral Data for this compound

Predicted values are based on the analysis of isonicotinic acid and related pyridine derivatives. researchgate.netchemicalbook.com Actual experimental values may vary based on solvent and other conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information on the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. researchgate.net A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acid. Two distinct carbonyl (C=O) stretching bands would be prominent: one for the carboxylic acid (around 1700-1730 cm⁻¹) and another for the ester (around 1720-1750 cm⁻¹). Vibrations corresponding to the pyridine ring (C=C and C=N stretching) are expected in the 1400-1600 cm⁻¹ region. C-O stretching bands for the ester and carboxylic acid would appear in the 1200-1300 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric vibrations of the pyridine ring are expected to be particularly strong in the Raman spectrum. nih.gov This technique is useful for studying the compound in solid form or in aqueous solutions. asianjournalofphysics.commdpi.com

Table 2: Key Vibrational Modes for this compound

Based on characteristic vibrational frequencies for the respective functional groups. nist.govresearchgate.net

UV-Vis spectroscopy measures the electronic transitions within a molecule. The pyridine ring, being an aromatic system, and the carbonyl groups are the primary chromophores in this compound. These are expected to give rise to π→π* and n→π* transitions. researchgate.net The spectrum of the parent compound, isonicotinic acid, shows absorption maxima around 214 nm and 264 nm in an acidic mobile phase. sielc.com The presence of the methoxycarbonyl group may cause a slight shift in the position and intensity of these absorption bands. researchgate.net The n→π* transitions, typically originating from the non-bonding electrons of the oxygen and nitrogen atoms, are generally weaker and may appear as shoulders on the more intense π→π* bands. masterorganicchemistry.com

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the precise mass of the molecular ion, which allows for the unambiguous determination of the elemental formula. nih.govresearchgate.net For this compound (C₈H₇NO₄), the expected exact mass would be calculated for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

LC-MS: Liquid Chromatography-Mass Spectrometry is a highly suitable technique for analyzing this compound, as it can handle polar, non-volatile molecules. windows.netnih.gov Electrospray ionization (ESI) would likely be used, operating in either positive or negative ion mode. In positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 182.04, while in negative mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 180.03. Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, such as the loss of a methoxy (B1213986) group (-OCH₃), water (-H₂O), or carbon dioxide (-CO₂). researchgate.net

GC-MS: Gas Chromatography-Mass Spectrometry is generally used for volatile and thermally stable compounds. Direct analysis of this compound by GC-MS may be challenging due to the low volatility and potential for thermal decarboxylation of the carboxylic acid group. Derivatization, for example by silylation of the carboxylic acid, would likely be necessary to increase volatility and thermal stability for successful GC-MS analysis.

Table 3: Predicted Mass Spectrometry Data for this compound (C₈H₇NO₄)

Values are calculated based on the elemental composition.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for separating this compound from starting materials, byproducts, or other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of this compound. americanpharmaceuticalreview.com Given the polar nature of the carboxylic acid and the aromatic pyridine ring, reversed-phase HPLC is the most common approach.

A typical method would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (to control the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol. Adding a small amount of an acid, such as formic acid or acetic acid, to the mobile phase is common practice to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. sielc.com Detection is typically achieved using a UV detector set at one of the compound's absorption maxima, such as around 264 nm. sielc.com

Table 4: Typical HPLC Parameters for Analysis of this compound

These parameters are based on standard methods for analyzing related aromatic carboxylic acids like isonicotinic acid. sielc.comnih.gov

Gas Chromatography (GC)

No specific methods, such as column types, temperature programs, or retention data, for the analysis of this compound using Gas Chromatography were found in the reviewed literature. Analysis of related nicotinic acid derivatives often requires esterification to increase volatility, but a validated method for this specific di-acid mono-ester is not documented.

Thin-Layer Chromatography (TLC)

While TLC is a common technique for monitoring organic reactions and assessing purity, no specific solvent systems, stationary phases, or Rƒ (retardation factor) values have been published for this compound. General protocols for acidic aromatic compounds exist, but tailored and validated data for this compound are absent.

X-ray Diffraction (XRD) for Crystalline Structures

The crystalline nature of this compound is suggested by chemical suppliers, but no formal crystallographic studies have been published. guidechem.com

Single-Crystal X-ray Diffraction

There are no available reports detailing the growth of single crystals of this compound or its subsequent analysis by single-crystal XRD. Therefore, information regarding its crystal system, space group, unit cell dimensions, and detailed molecular geometry is unknown.

Powder X-ray Diffraction (PXRD)

No characteristic powder diffraction patterns for this compound, which would serve as a fingerprint for its solid-state phases, are available in open literature or crystallographic databases.

Vi. Applications in Chemical Research

Role as a Synthetic Building Block

As a substituted pyridine (B92270) derivative, 2-(Methoxycarbonyl)isonicotinic acid is a valuable starting material and intermediate in organic synthesis. Its pyridine ring offers a site for coordination and catalytic activity, while the carboxylic acid and ester groups provide reactive handles for forming amide, ester, and other covalent bonds.

The isonicotinic acid scaffold is a well-established precursor in the synthesis of numerous biologically active molecules. ontosight.ai Derivatives of isonicotinic acid are foundational in the development of pharmaceuticals, including antitubercular drugs like isonicotinic acid hydrazide (isoniazid). nih.govgoogle.com The presence of multiple reactive sites allows for its incorporation into larger, more complex molecular architectures.

Research has demonstrated the use of active esters of isonicotinic acid, such as p-nitrophenyl and N-hydroxysuccinimidyl esters, as effective acylating agents. nih.govresearchgate.net These activated forms are particularly useful in synthesizing potent antagonists of the luteinizing hormone-releasing hormone (LHRH), highlighting the role of the isonicotinic acid core in creating targeted therapeutic agents. nih.govresearchgate.net Given that this compound is a direct derivative, it serves as a valuable precursor for analogous complex molecules where modulation of the pyridine ring's electronic and steric properties is desired.

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group make this compound and its parent compound, isonicotinic acid, excellent ligands for constructing coordination complexes and Metal-Organic Frameworks (MOFs). researchgate.net In MOF synthesis, these ligands can function as primary linkers that connect metal nodes to form extended porous structures or as "modulators" that influence crystal growth, particle size, and defect concentration.

| Material/Complex | Metal Center(s) | Role of Ligand | Application/Feature | Reference |

|---|---|---|---|---|

| Cr-PTC-HIna MOF | Chromium (Cr) | Modulator | Enhanced photocatalytic degradation of methylene (B1212753) blue | researchgate.net |

| [CuBr(IN)]n | Copper (Cu) | Organic Ligand | Coordination polymer formed via hydrothermal reaction | chempanda.com |

| One-dimensional coordination polymer | Copper (Cu) | Bridging Ligand (from Pyridine-2,5-dicarboxylic acid) | Structural diversity in coordination polymers | researchgate.net |

While 4-substituted pyridine derivatives are important building blocks in the synthesis of bioactive molecules and chemical probes, the direct application of this compound as a key intermediate in the total synthesis of complex natural products is not prominently documented in surveyed literature. oist.jp The synthesis of natural products often relies on strategic bond formations to construct intricate polycyclic systems. rsc.org Although the functional groups of this compound make it a plausible component for such syntheses, specific examples of its incorporation into a natural product backbone remain specialized.

Catalytic Applications and Studies

The unique electronic properties of the pyridine ring, combined with the coordinating ability of the carboxylate group, enable this compound and its derivatives to participate in and facilitate catalytic reactions.

The pyridinecarboxylic acid framework has shown utility in both organocatalysis and as a component in metal-based catalysts. Isonicotinic acid itself has been described as an organocatalyst used in one-pot, four-component condensation reactions to produce pyranopyrazole-based heterocyclic compounds. chempanda.com Furthermore, isomers such as pyridine-2-carboxylic acid have been reported to be effective catalysts for regioselectively generating pyrazolo[3,4-b]quinolinones. rsc.org

In the realm of metal-catalyzed reactions, complexes formed from pyridinecarboxylic acids are effective oxidants. Silver(II) complexes of isonicotinic acid, as well as its isomers, have been shown to oxidize various organic substrates, including arylalkanes, arylalkanols, and amines, to produce aldehydes and ketones. rsc.org In these systems, the pyridinecarboxylic acid ligand stabilizes the high-valent metal center and modulates its reactivity. rsc.org

A significant application of the isonicotinic acid scaffold is in the field of photocatalysis, particularly in systems designed to degrade environmental pollutants. Research has demonstrated the use of isonicotinic acid as a critical component in a photocatalyst designed for the degradation of benzene (B151609) vapor under visible light from a fluorescent lamp. growingscience.comdlsu.edu.ph

In this system, a cobalt(II) phthalocyanine (B1677752) [CoPc] complex, which acts as a photosensitizer, is axially ligated with two isonicotinic acid molecules. This entire complex is then anchored to a titanium dioxide (TiO₂) semiconductor surface. growingscience.comresearchgate.net The isonicotinic acid serves two crucial functions: it enhances the electronic structure of the CoPc photosensitizer and acts as a bridging ligand, covalently linking the photosensitizer to the TiO₂ surface via its carboxylate moiety. growingscience.comresearchgate.net This covalent attachment is essential for efficient electron transfer from the excited photosensitizer to the conduction band of the TiO₂, which initiates the photo-oxidation cascade that degrades the pollutant. growingscience.com The use of the isonicotinic acid ligand led to a notable increase in the photocatalytic degradation of benzene compared to systems using TiO₂ alone or unligated CoPc-TiO₂. growingscience.comdlsu.edu.ph

| Photocatalyst System | Target Pollutant | Role of Isonicotinic Acid | Key Finding | Reference |

|---|---|---|---|---|

| bis(isonicotinic acid)phthalocyaninatocobalt(II) on TiO₂ [CoPc(isa)₂-TiO₂] | Benzene Vapor | Axial and bridging ligand | Enhanced degradation rate under indoor light due to efficient electron transfer | growingscience.comdlsu.edu.phresearchgate.net |

| Cr-PTC-HIna MOF | Methylene Blue | Modulator | Increased surface area and enhanced photocatalytic activity | researchgate.net |

Enzyme Mimicry and Biocatalysis

The field of enzyme mimicry seeks to design and synthesize smaller molecules that replicate the function of natural enzymes. These synthetic catalysts, or "synzymes," offer advantages in terms of stability and robustness compared to their biological counterparts. The structure of this compound and its derivatives are relevant in the design of biomimetic catalysts, particularly for systems that model the active sites of metalloenzymes. The pyridine nitrogen and the carboxylate group can coordinate with metal ions, such as copper(II) or zinc(II), creating a chemical environment that can mimic the catalytic core of enzymes like catecholase or phosphatase. ijcce.ac.ir

In biocatalysis, enzymes are used to perform chemical transformations. The ester and carboxylic acid functionalities of this compound make it a potential substrate for various enzymatic reactions. For instance, hydrolases such as lipases and esterases could catalyze the selective hydrolysis of the methyl ester. ias.ac.in This reaction is of interest in developing biocatalytic routes for the synthesis of isonicotinic acid derivatives under mild, environmentally friendly conditions. Research has demonstrated the microbial transformation of isonicotinic acid into hydroxylated derivatives by certain microorganisms, indicating that the pyridine ring is susceptible to biocatalytic modification. ias.ac.in

Table 1: Potential Biocatalytic Transformations Involving Isonicotinate (B8489971) Structures

Advanced Materials Science

The development of new materials with tailored properties is a cornerstone of modern technology. This compound serves as a valuable component in the synthesis of polymers, the functionalization of surfaces, and the creation of optoelectronic materials.

The bifunctional nature of this compound allows it to be incorporated into polymeric structures, such as polyesters and coordination polymers. Following the hydrolysis of its ester group to yield pyridine-2,4-dicarboxylic acid, it can act as a monomer in condensation polymerization reactions with diols to form polyesters. nih.gov The rigidity of the pyridine ring can impart enhanced thermal stability and specific mechanical properties to the resulting polymer.

More significantly, isonicotinic acid and its derivatives are widely used as organic linkers in the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials consist of metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional networks. The pyridine nitrogen and carboxylate oxygen atoms of the isonicotinate moiety can coordinate to metal centers, such as Cu(II) or Zn(II), to build extended structures. nih.govrsc.org For example, a unique 2D copper(II) isonicotinate coordination polymer has been synthesized, demonstrating the ability of the isonicotinate ligand to form layered materials. nih.gov The methoxycarbonyl group in this compound offers a site for post-synthetic modification of the polymer or can influence the packing and dimensionality of the resulting framework.

Modifying the surface of materials is crucial for controlling their interaction with the environment and for introducing new functionalities. The carboxylic acid group of this compound can be used to anchor the molecule onto the surface of various substrates, such as metal oxides or silica (B1680970) nanoparticles, through the formation of covalent or coordinate bonds. nih.govresearchgate.net This process, known as surface functionalization, can alter the surface properties, such as hydrophilicity and chemical reactivity.

For instance, isonicotinamide, a derivative of isonicotinic acid, has been grafted onto silica supports to stabilize cobalt nanoparticles for catalytic applications. researchgate.net Similarly, self-assembled monolayers (SAMs) on gold surfaces have been prepared using carboxylic-acid-terminated thiols, where the carboxylic acid group provides a reactive terminal function. nih.gov this compound could be used in a similar fashion, creating surfaces decorated with ester groups that can undergo further chemical transformations.

Table 2: Examples of Nanomaterial Functionalization with Isonicotinic Acid Derivatives

Optoelectronic materials, which interact with both light and electricity, are fundamental to technologies such as LEDs, solar cells, and sensors. Metal-organic frameworks (MOFs) built with specific organic linkers can exhibit interesting photoluminescent properties. Pyridine-dicarboxylic acids, which can be derived from this compound, are excellent candidates for constructing luminescent MOFs, especially with lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺). nih.govacs.org